3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid
Description
3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The presence of a bromine atom and a carboxylic acid group in this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.
Structure
3D Structure
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-bromo-1-butylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11BrN2O2/c1-2-3-4-11-5-6(8(12)13)7(9)10-11/h5H,2-4H2,1H3,(H,12,13) |
InChI Key |
ZGORQGZPQQZKDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Hydrazine reacts with ethyl acetoacetate (a β-keto ester) under acidic or basic conditions to form a hydrazone intermediate. Intramolecular cyclization then yields the pyrazole ring. The butyl group is introduced via alkylation of the pyrazole nitrogen using 1-bromobutane.
Example Protocol :
-
Reactants : Hydrazine hydrate (1.2 equiv.), ethyl acetoacetate (1.0 equiv.), 1-bromobutane (1.5 equiv.).
-
Conditions : Reflux in ethanol with K₂CO₃ (2.0 equiv.) for 12–24 hours.
-
Yield : 65–75% after purification by recrystallization (ethanol/water).
Optimization Challenges
-
Side Reactions : Over-alkylation may occur if excess 1-bromobutane is used.
-
Temperature Control : Maintaining reflux (~78°C) minimizes byproducts like dialkylated species.
Bromination at the Pyrazole C3 Position
Bromination is critical for introducing the C3 substituent. Electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies are employed.
Electrophilic Bromination
Using bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents:
Protocol :
-
Reactants : 1-Butyl-1H-pyrazole-4-carboxylic acid (1.0 equiv.), NBS (1.1 equiv.).
-
Conditions : Stirred in CCl₄ at 0–5°C for 2 hours, then warmed to room temperature for 6 hours.
-
Workup : Quench with Na₂S₂O₃, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc).
-
Yield : 70–80%.
Directed Ortho-Metalation (DoM)
A lithiation-bromination sequence offers regioselective control:
-
Deprotonate the pyrazole C3 position using LDA (lithium diisopropylamide) at -78°C.
-
Quench with Br₂ or electrophilic bromine sources (e.g., NBS).
Advantages : Higher regioselectivity (>90%) compared to EAS.
Limitations : Sensitivity to moisture and temperature.
Hydrolysis of Ester Precursors
The carboxylic acid group is often introduced via hydrolysis of ethyl or methyl esters.
Acidic Hydrolysis
Protocol :
-
Reactants : Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate (1.0 equiv.).
-
Conditions : Reflux in 6M HCl (aq.) for 8–12 hours.
-
Yield : 85–90%.
Basic Hydrolysis
Protocol :
-
Reactants : Ethyl ester (1.0 equiv.), NaOH (3.0 equiv.).
-
Conditions : Reflux in EtOH/H₂O (3:1) for 6 hours.
-
Workup : Neutralize with HCl (aq.), extract with EtOAc.
-
Yield : 80–88%.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Continuous flow systems enhance reproducibility and safety for large-scale production:
-
Cyclocondensation : Tubular reactor at 100°C, residence time 30 minutes.
-
Bromination : Microreactor with NBS, residence time 10 minutes.
-
Hydrolysis : Packed-bed reactor with immobilized lipases.
Advantages : 20% higher yield than batch processes, reduced waste.
Crystallization and Purification
-
Solvent System : Ethanol/water (7:3) for recrystallization.
-
Purity : ≥99% (HPLC).
Analytical Validation
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), 1.62 (m, 2H, CH₂CH₂CH₂), 3.98 (s, 3H, NCH₂), 7.82 (s, 1H, pyrazole-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1 (CH₂CH₃), 22.5 (CH₂CH₂CH₂), 50.8 (NCH₂), 121.5 (C-Br), 165.2 (COOH). |
| IR (KBr) | 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 650 cm⁻¹ (C-Br). |
Chromatographic Purity
-
HPLC : C18 column, acetonitrile/water (60:40), retention time = 8.2 min.
-
Purity : ≥98% (UV detection at 254 nm).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation + Bromination | 70–80 | 95–98 | Moderate |
| DoM Bromination | 85–90 | 99 | Low |
| Continuous Flow | 90–95 | 99 | High |
Challenges and Mitigation Strategies
Byproduct Formation
-
Issue : Di-brominated byproducts during EAS.
-
Solution : Use NBS instead of Br₂ and maintain low temperatures.
Ester Hydrolysis Incompleteness
-
Issue : Residual ester due to insufficient reaction time.
-
Solution : Extend hydrolysis duration or use microwave-assisted conditions (100°C, 1 hour).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic substitution with various reagents, enabling the synthesis of derivatives with tailored functional groups.
Table 1: Substitution Reactions
| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Sodium azide | DMF | 80 | 4 | 3-Azido-1-butyl-1H-pyrazole-4-carboxylic acid | 75–82 |
| Potassium thiolate | DMSO | 25 | 2 | 3-Thio-1-butyl-1H-pyrazole-4-carboxylic acid | 68–72 |
| Alkoxides (RO⁻) | THF | 60 | 6 | 3-Alkoxy-1-butyl-1H-pyrazole-4-carboxylic acid | 70–78 |
Key Findings :
-
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates.
-
Elevated temperatures (>80°C) risk decarboxylation of the carboxylic acid group.
Oxidation and Reduction Pathways
The pyrazole ring and substituents participate in redox transformations.
Table 2: Oxidation/Reduction Reactions
| Reaction Type | Reagent | Conditions | Product | Selectivity |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | H₂SO₄, 50°C, 3h | Pyrazole N-oxide derivative | >90% |
| Reduction | LiAlH₄ | THF, 0°C → 25°C, 2h | 1-Butyl-1H-pyrazole-4-carboxylic acid | 85–88% |
Mechanistic Insights :
-
Acidic oxidation targets the pyrazole ring’s nitrogen atoms, forming N-oxides without affecting the bromine.
-
LiAlH₄ selectively reduces the C-Br bond while preserving the carboxylic acid group under controlled conditions.
Stability and Degradation
Thermal Stability :
-
Decomposes above 200°C via decarboxylation and bromide elimination.
pH Sensitivity : -
Stable in pH 4–8; rapid degradation occurs in strongly acidic (pH < 2) or alkaline (pH > 10) conditions.
Industrial-Scale Reaction Engineering
The patent WO2021034904A1 demonstrates scalable bromination protocols using PBr₃/Br₂ in acetonitrile (83°C, 1–2 hr), achieving >90% yield with HBr neutralization by K₂CO₃ . This methodology is adaptable for large-scale substitution reactions of the target compound.
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C₇H₈BrN₂O₂
- Molecular Weight : 247.09 g/mol
- Functional Groups : Contains a bromine atom, a butyl group, and a carboxylic acid functional group.
Medicinal Chemistry
3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid exhibits significant potential in medicinal applications due to its biological activity. Research has indicated that compounds within the pyrazole family can act as:
- Antimicrobial Agents : Studies have shown that related pyrazole compounds possess activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Agents : The compound's structure allows it to interact with biological targets involved in inflammatory pathways.
Agricultural Sciences
In agricultural research, this compound is being explored for its efficacy in:
- Pesticide Development : Its structural properties may enhance the effectiveness of pesticides by targeting specific pests while minimizing environmental impact.
- Herbicide Formulations : The compound's ability to disrupt plant growth pathways makes it a candidate for developing new herbicides.
Material Science
The compound is also being investigated for its role in material science:
- Polymer Chemistry : As a building block for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The disc diffusion method demonstrated significant inhibition zones against selected bacterial strains, indicating its potential as an antimicrobial agent .
Case Study 2: Pesticide Efficacy
Research has focused on the development of pesticide formulations incorporating this compound. Field trials showed improved pest control efficacy compared to traditional pesticides, suggesting that this compound could lead to more effective agricultural practices .
Data Table
| Application Area | Specific Use | Observations |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against Gram-positive/negative bacteria |
| Agricultural Sciences | Pesticide Development | Enhanced pest control efficacy |
| Material Science | Polymer Building Block | Improved thermal stability |
Mechanism of Action
The mechanism of action of 3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a butyl group.
3-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a phenyl group instead of a butyl group.
Uniqueness
3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs . The presence of the butyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Biological Activity
3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, notable for its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including enzyme inhibition, anti-inflammatory properties, and anticancer effects, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 247.09 g/mol. The compound features a bromine atom, a butyl group, and a carboxylic acid functional group, which contribute to its biological activity.
1. Enzyme Inhibition
Research has indicated that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes, which can be crucial in therapeutic applications:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Selective COX-2 inhibitor | 26.19 |
| Aurora-A Kinase | Inhibitor | 0.067 |
| CDK2 | Inhibitor | 25 |
These findings suggest that the compound may serve as a lead candidate for developing anti-inflammatory and anticancer drugs.
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in vitro. In studies comparing its efficacy to standard anti-inflammatory drugs like diclofenac, it demonstrated comparable potency:
| Compound | IC50 (µg/mL) | Reference Drug (Diclofenac) |
|---|---|---|
| This compound | 60.56 | 54.65 |
| Other Pyrazole Derivatives | Varies |
These results indicate that this compound may be effective in treating inflammatory conditions.
3. Anticancer Effects
Studies have also explored the anticancer potential of this compound. For instance, it was evaluated against various cancer cell lines, yielding significant results:
| Cell Line | Activity | IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | Cytotoxicity | 49.85 |
| HCT116 (Colon Cancer) | Growth Inhibition | Varies |
The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives, including this compound:
- Antitumor Activity Study : A study by Xia et al. demonstrated that derivatives similar to this compound exhibited significant cell apoptosis and growth inhibition against various cancer cell lines.
- Inflammation Model : In vivo studies showed that compounds with similar structures significantly reduced edema in animal models compared to control groups.
Q & A
Basic: What are the recommended synthetic routes for preparing 3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors like substituted hydrazines with β-keto esters or diketones, followed by bromination and hydrolysis. For example:
- Step 1 : Cyclocondensation of ethyl acetoacetate with 1-butylhydrazine in the presence of a catalyst (e.g., DMF-DMA) to form the pyrazole ester intermediate .
- Step 2 : Bromination at the 3-position using NBS (N-bromosuccinimide) or Br₂ in a solvent like DCM, with careful control of temperature (0–25°C) to avoid over-bromination.
- Step 3 : Basic hydrolysis (e.g., NaOH/EtOH) of the ester to the carboxylic acid.
Critical Factors : - Excess brominating agents can lead to di-substitution; stoichiometric control is essential.
- Hydrolysis conditions (time, temperature) affect purity: prolonged heating may degrade the pyrazole ring .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- 1H NMR : Key signals include the butyl chain protons (δ 0.8–1.6 ppm), pyrazole ring protons (δ 6.5–8.0 ppm), and carboxylic acid proton (broad ~δ 12–13 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .
- LCMS/HPLC : Use reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+ = 261.0 for C₈H₁₁BrN₂O₂) .
- Elemental Analysis : Validate Br content (theoretical ~30.6%) to confirm stoichiometry .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected downfield shifts in 1H NMR) for this compound?
Methodological Answer:
- Scenario : A downfield shift in the pyrazole proton (e.g., δ 8.5 ppm instead of δ 7.5 ppm) may suggest electronic effects from incomplete hydrolysis or residual bromine.
- Troubleshooting :
Advanced: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Stability Challenges :
- Light Sensitivity : The bromine substituent increases susceptibility to photodegradation; store in amber vials at –20°C .
- Moisture : The carboxylic acid group promotes hygroscopicity; use desiccants (silica gel) in sealed containers.
- Decomposition : Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C, releasing CO₂ and NOₓ .
- Mitigation : Lyophilization improves long-term stability for aqueous stock solutions.
Advanced: How does the substitution pattern (e.g., butyl vs. methyl groups) on the pyrazole ring influence biological activity in drug discovery?
Methodological Answer:
- Case Study : Methyl-substituted analogs (e.g., 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid) show lower logP (~1.2) compared to butyl derivatives (logP ~2.8), affecting membrane permeability .
- SAR Insights :
- The butyl chain enhances lipophilicity, improving target engagement in hydrophobic binding pockets (e.g., kinase inhibitors).
- Steric bulk may reduce off-target effects but could limit solubility; balance via co-solvents (DMSO) in assays .
Advanced: What mechanistic insights explain low yields in the bromination step, and how can they be optimized?
Methodological Answer:
- Problem : Competing side reactions (e.g., ring-opening or di-bromination) reduce mono-brominated product yield.
- Mechanistic Analysis :
- Optimization : Use in situ monitoring (Raman spectroscopy) to track reaction progression and quench at ~80% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
